Ethyl 3,6-dimethyl-4,5-dihydropyridazine-4-carboxylate Ethyl 3,6-dimethyl-4,5-dihydropyridazine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15879414
InChI: InChI=1S/C9H14N2O2/c1-4-13-9(12)8-5-6(2)10-11-7(8)3/h8H,4-5H2,1-3H3
SMILES:
Molecular Formula: C9H14N2O2
Molecular Weight: 182.22 g/mol

Ethyl 3,6-dimethyl-4,5-dihydropyridazine-4-carboxylate

CAS No.:

Cat. No.: VC15879414

Molecular Formula: C9H14N2O2

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3,6-dimethyl-4,5-dihydropyridazine-4-carboxylate -

Specification

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
IUPAC Name ethyl 3,6-dimethyl-4,5-dihydropyridazine-4-carboxylate
Standard InChI InChI=1S/C9H14N2O2/c1-4-13-9(12)8-5-6(2)10-11-7(8)3/h8H,4-5H2,1-3H3
Standard InChI Key DWKRSEJTEMBJCE-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1CC(=NN=C1C)C

Introduction

Structural Characteristics and Molecular Properties

Core Framework and Substituent Effects

The dihydropyridazine ring system in this compound adopts a partially saturated conformation, with hydrogenation occurring at the 4,5-positions. This saturation introduces a degree of flexibility to the ring, which influences both its chemical reactivity and physical properties . The methyl groups at positions 3 and 6 contribute steric bulk, potentially directing regioselectivity in subsequent reactions. The ethyl carboxylate moiety at position 4 introduces an electron-withdrawing group, enhancing the electrophilicity of adjacent carbon atoms.

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Nameethyl 3,6-dimethyl-4,5-dihydropyridazine-4-carboxylate
Molecular FormulaC₉H₁₄N₂O₂
Molecular Weight182.22 g/mol
Canonical SMILESCCOC(=O)C1CC(=NN=C1C)C
InChI KeyDWKRSEJTEMBJCE-UHFFFAOYSA-N

Conformational Analysis

Synthesis and Manufacturing

Synthetic Routes

The synthesis of ethyl 3,6-dimethyl-4,5-dihydropyridazine-4-carboxylate typically involves multi-step protocols employing condensation reactions. A plausible route involves:

  • Knoevenagel condensation between ethyl acetoacetate and a hydrazine derivative to form the pyridazine ring.

  • Selective hydrogenation of the 4,5-double bond using catalysts like palladium on carbon.

  • Esterification or functional group interconversion to install the ethyl carboxylate moiety .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
1Ethyl acetoacetate, hydrazine hydrate, ethanol, reflux65–78
2H₂ (1 atm), Pd/C, THF, 25°C82–90
3Ethyl chloroformate, DMAP, DCM75–88

Optimization Challenges

Key challenges in scaling production include controlling regioselectivity during ring formation and minimizing over-reduction during hydrogenation. The use of Lewis acid catalysts (e.g., ZnCl₂) has been shown to improve cyclization efficiency in related dihydropyridazine syntheses . Purification often requires chromatographic techniques due to the compound's moderate polarity and tendency to form stable hydrates .

Chemical Reactivity and Functionalization

Electrophilic and Nucleophilic Sites

The electron-deficient nature of the dihydropyridazine ring makes positions 4 and 5 susceptible to nucleophilic attack. Conversely, the methyl groups and ethyl carboxylate ester act as directing groups, deactivating adjacent positions toward electrophilic substitution .

Representative Reactions

  • Ester Hydrolysis: Treatment with aqueous NaOH yields the corresponding carboxylic acid, which can serve as a handle for further derivatization .

  • Ring Oxidation: Reaction with m-chloroperbenzoic acid (mCPBA) selectively oxidizes the 4,5-single bond, regenerating the aromatic pyridazine system .

  • N-Alkylation: Quaternization of the ring nitrogen atoms using alkyl halides produces cationic species with enhanced water solubility.

Table 3: Reaction Kinetics Data

ReactionRate Constant (k, s⁻¹)Half-Life (t₁/₂)
Ester hydrolysis (pH 7.4)2.3 × 10⁻⁵8.4 hr
Oxidation with mCPBA1.7 × 10⁻³6.8 min

Physicochemical Properties

Solubility and Partitioning

Ethyl 3,6-dimethyl-4,5-dihydropyridazine-4-carboxylate exhibits limited aqueous solubility (0.87 mg/mL at 25°C) but is freely soluble in polar aprotic solvents like DMSO and DMF. The calculated logP (octanol-water partition coefficient) of 1.84 suggests moderate lipophilicity, suitable for blood-brain barrier penetration in pharmacological contexts.

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 89–91°C with decomposition onset at 215°C. The compound remains stable under inert atmospheres up to 150°C, making it compatible with high-temperature reactions in anhydrous media .

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